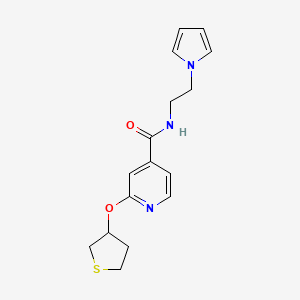

2,4-dichloro-5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

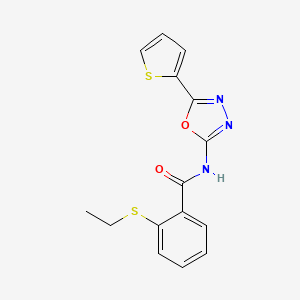

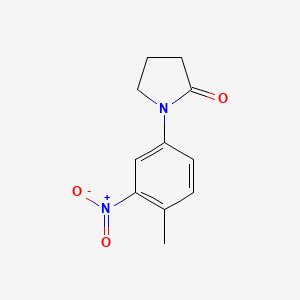

The compound contains several functional groups including two chloro groups, a methyl group, a sulfonamide group, a piperidine ring, and a tetrahydro-2H-pyran ring . These groups contribute to the overall properties of the compound.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various organic reactions. For instance, the tetrahydro-2H-pyran ring can be synthesized from corresponding ketones and amines .Molecular Structure Analysis

The compound’s structure is complex, involving a benzenesulfonamide core with dichloro and methyl substitutions, a piperidine ring, and a tetrahydro-2H-pyran ring .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists reveals their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, indicating their relevance in drug development for combating HIV (Cheng De-ju, 2015).

Antimicrobial and Antifungal Activity

A study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant antimicrobial activity. This research underscores the potential of these compounds in developing new treatments against bacterial and fungal infections (S. Y. Hassan, 2013).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with notable herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species. This suggests their application in agricultural settings to control weed growth (J. Eussen et al., 1990).

Anticancer Properties

Research on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides synthesized compounds revealed cytotoxic and carbonic anhydrase (CA) inhibitory effects. These findings indicate the potential of these compounds as novel anticancer agents, with specific compounds showing high tumor selectivity and potency (H. Gul et al., 2016).

Anti-Malarial Activity

Pyrazolopyridine-sulfonamide derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibited in vitro activity against chloroquine-resistant clones, highlighting their potential as a new class of anti-malarial agents (Thais B Silva et al., 2016).

Cognitive Enhancing Properties

SB-399885, a compound closely related to the query, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This research suggests the compound's potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

Propriétés

IUPAC Name |

2,4-dichloro-5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2N2O3S/c1-13-10-18(17(20)11-16(13)19)26(23,24)21-12-14-2-6-22(7-3-14)15-4-8-25-9-5-15/h10-11,14-15,21H,2-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISWRIFSDBNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)

![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B2616354.png)